molecular formula C16H12FNO3 B3037087 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole CAS No. 439095-17-7

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole

Cat. No. B3037087
CAS RN: 439095-17-7
M. Wt: 285.27 g/mol
InChI Key: OSJBBSMIHCPHSS-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole (DFPB) is an organic heterocyclic compound that has been extensively studied for its potential applications in the field of scientific research. DFPB has been found to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has been used in a variety of scientific research applications, including drug delivery, drug screening, and enzyme inhibition. It has been found to be effective in targeting specific proteins and enzymes, as well as in inhibiting the activity of certain enzymes. Additionally, 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has been used in the development of new drugs, as it has been found to be capable of binding to and inhibiting the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes. It is thought that the binding of 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole to these proteins and enzymes causes a conformational change in the proteins, which in turn leads to the inhibition of their activity. Additionally, 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has been found to be capable of forming complexes with certain molecules, which can also lead to the inhibition of enzyme activity.
Biochemical and Physiological Effects
5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has been found to have a range of biochemical and physiological effects. It has been found to be effective in inhibiting the activity of certain enzymes, as well as in targeting specific proteins and enzymes. Additionally, 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also highly stable. Additionally, its ability to target specific proteins and enzymes makes it an ideal compound for use in drug screening and drug delivery. However, there are some limitations to using 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole in laboratory experiments. It is not water-soluble, and can be difficult to dissolve in aqueous solutions. Additionally, its effects on certain proteins and enzymes can vary depending on the concentration of the compound.

Future Directions

The potential future directions for 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole are numerous. It could be used in the development of new drugs, as its ability to target specific proteins and enzymes could be exploited for therapeutic purposes. Additionally, further research could be conducted into its mechanism of action, as this could lead to the development of more effective inhibitors of certain enzymes. Additionally, 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole could be used to modulate cell signaling pathways, as it has been found to be effective in modulating certain pathways. Finally, 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole could be used in the development of new materials, as its ability to form complexes with certain molecules could be exploited for the development of novel materials.

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-12-4-1-10(2-5-12)15-13-9-11(16-19-7-8-20-16)3-6-14(13)18-21-15/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJBBSMIHCPHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193917
Record name 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzoxazole

CAS RN

439095-17-7
Record name 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Dioxolan-2-yl)-3-(4-fluorophenyl)-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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